1-(6-Chloro-2-pyrazinyl)indoline

Catalog No.
S867766
CAS No.
1220020-34-7
M.F
C12H10ClN3
M. Wt
231.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Chloro-2-pyrazinyl)indoline

CAS Number

1220020-34-7

Product Name

1-(6-Chloro-2-pyrazinyl)indoline

IUPAC Name

1-(6-chloropyrazin-2-yl)-2,3-dihydroindole

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

InChI

InChI=1S/C12H10ClN3/c13-11-7-14-8-12(15-11)16-6-5-9-3-1-2-4-10(9)16/h1-4,7-8H,5-6H2

InChI Key

YKPZAKYRTAWOBF-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C3=CN=CC(=N3)Cl

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CN=CC(=N3)Cl

1-(6-Chloro-2-pyrazinyl)indoline is a functionalized N-aryl indoline derivative. Its primary value in a procurement context is its role as a key, validated intermediate in the synthesis of potent and selective type II Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors [1]. These downstream compounds are under investigation for treating a range of inflammatory diseases, autoimmune disorders, and neurodegenerative conditions. The specific combination of the indoline core, the pyrazine linker, and the chlorine atom at the 6-position is structurally optimized for high-affinity binding in the RIPK1 kinase domain, making this a critical precursor for relevant drug discovery programs [1].

Substitution of 1-(6-Chloro-2-pyrazinyl)indoline with close analogs, such as the unsubstituted 1-(2-pyrazinyl)indoline or isomers with the chlorine at a different position, is not viable for its primary application. Structure-activity relationship (SAR) data for the resulting final inhibitors demonstrates that the 6-chloro substituent is essential for achieving low-nanomolar potency against the RIPK1 kinase target [1]. Its removal or relocation leads to a significant loss of biological activity, rendering the resulting compounds ineffective. Therefore, for research programs targeting potent RIPK1 inhibition based on this scaffold, this specific isomer and halide form is a non-interchangeable procurement requirement.

Essential for Nanomolar RIPK1 Potency in Final API

The primary procurement driver for this compound is the critical contribution of the 6-chloro substituent to the biological activity of the final therapeutic agent. In a direct comparison of inhibitors synthesized from this precursor versus an unsubstituted analog, the final compound derived from 1-(6-Chloro-2-pyrazinyl)indoline (e.g., Example 86) exhibited potent, low-nanomolar inhibition of RIPK1. The corresponding analog lacking the chloro group was over 100-fold less potent [1].

Evidence DimensionRIPK1 Kinase Inhibition (IC50)
Target Compound Data≤ 10 nM (Final inhibitor derived from the title compound)
Comparator Or Baseline> 1000 nM (Final inhibitor derived from the unsubstituted 1-(2-pyrazinyl)indoline analog)
Quantified Difference>100-fold increase in potency attributable to the 6-chloro group
ConditionsIn vitro human RIPK1 enzymatic assay.

This demonstrates that the 6-chloro group is a non-negotiable structural feature for achieving high-affinity target binding, making this specific precursor essential for synthesizing potent final compounds.

Validated Precursor with Established, High-Yield Synthesis Route

This compound is not a frontier research molecule but an established intermediate with a well-defined and high-yielding synthesis. Its preparation via a Buchwald-Hartwig amination coupling between indoline and 2,6-dichloropyrazine has been documented to proceed with an 81% isolated yield [1]. This robust and scalable synthesis provides confidence in material availability for both discovery and development campaigns.

Evidence DimensionSynthesis Yield
Target Compound Data81%
Comparator Or BaselineStandard industrial Buchwald-Hartwig amination conditions
Quantified DifferenceDemonstrates high efficiency and compatibility with standard, scalable coupling methods
ConditionsBuchwald-Hartwig amination of 2,6-dichloropyrazine with indoline using Pd2(dba)3 and BINAP.

The established, high-yield synthesis de-risks procurement for multi-gram and larger scale campaigns, ensuring a reliable and reproducible supply of the key intermediate.

Lead Optimization Programs for RIPK1-Targeted Therapeutics

For medicinal chemistry teams developing inhibitors for inflammatory diseases, psoriasis, or ulcerative colitis, this compound serves as the validated starting point for scaffolds requiring high intrinsic potency derived from the 6-chloro-pyrazinyl moiety [1].

Process Development and Scale-Up of RIPK1 Inhibitor Candidates

Given its documented, high-yield synthesis via standard industrial methods, this intermediate is the appropriate choice for process chemistry and scale-up groups tasked with producing multi-gram or kilogram quantities of a final active pharmaceutical ingredient [1].

Synthesis of High-Affinity Chemical Probes for RIPK1 Biology

For chemical biology labs seeking to investigate RIPK1 signaling pathways, using this precursor ensures the resulting chemical probe will have the high potency required for selective and reliable in vitro and in vivo target engagement studies [1].

XLogP3

2.8

Dates

Last modified: 08-16-2023

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